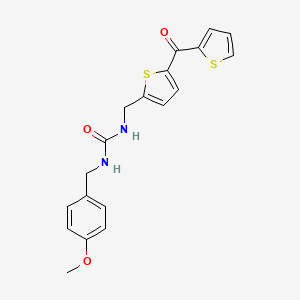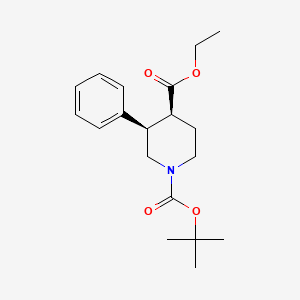
Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate is a complex organic compound with the molecular formula C19H27NO4. This compound is characterized by its intricate structure, which includes a piperidine ring substituted with phenyl, ethyl, and tert-butyl groups. It is a white to yellow solid or colorless to yellow liquid with a molecular weight of 333.4 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the reaction of phenylacetonitrile with ethyl bromoacetate in the presence of a strong base, followed by reduction and subsequent protection of the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The reduction of the compound can yield a variety of reduced forms, depending on the specific conditions used.
Substitution: Substitution reactions can lead to the formation of different substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products, including polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparación Con Compuestos Similares
Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate: This compound has a similar structure but differs in the protective groups used.
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a different functional group, leading to different reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (3R,4S)-3-phenylpiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-5-23-17(21)15-11-12-20(18(22)24-19(2,3)4)13-16(15)14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKNPFBJQDRKIS-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCN(C[C@H]1C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)
![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2899500.png)
![2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B2899501.png)
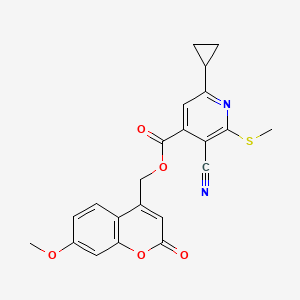
![1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2899503.png)
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride](/img/structure/B2899505.png)
![3-(2-Phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2899508.png)
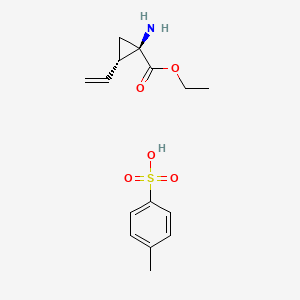
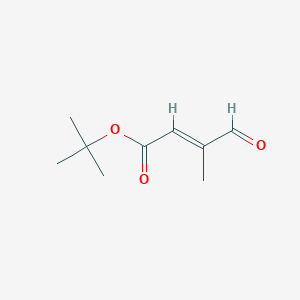
![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2899514.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole](/img/structure/B2899515.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2899517.png)
![3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2899518.png)
